Cas no 867163-52-8 (N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide)

N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide structure
867163-52-8 structure
상품 이름:N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide
CAS 번호:867163-52-8
MF:C26H21ClN4O
메가와트:440.924144506454
CID:2157616
PubChem ID:53629057

N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide 화학적 및 물리적 성질

이름 및 식별자

    • N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide
    • N-[(3-Chloro-2-pyrazinyl)(2-phenyl-7-quinolinyl)methyl]-3-methyle necyclobutanecarboxamide
    • Cyclobutanecarboxamide, N-[(3-chloropyrazinyl)(2-phenyl-7-quinolinyl)methyl]-3-methylene- (9CI)
    • N-[(3-Chloro-2-pyrazinyl)(2-phenyl-7-quinolinyl)methyl]-3-methylenecyclobutanecarboxamide (ACI)
    • AKOS037649889
    • 3-Methylenecyclobutanecarboxylic acid [(3-chloropyrazin-2-yl)-(2-phenyl-quinolin-7-yl)-methyl]-amide
    • N-[(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl]-3 methylenecyclobutanecarboxamide
    • N-[(3-Chloro-2-pyrazinyl)(2-phenyl-7-quinolinyl)methyl]-3-methylenecyclobutanecarboxamide
    • FINPDKQWUZMKLI-UHFFFAOYSA-N
    • N-[(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl]-3-methylenecyclobutanecarboxamide
    • N-[(3-chloropyrazin-2-yl)-(2-phenylquinolin-7-yl)methyl]-3-methylidenecyclobutane-1-carboxamide
    • DTXSID501122654
    • CS-13836
    • DB-243756
    • 867163-52-8
    • CS-M1237
    • SCHEMBL397153
    • 인치: 1S/C26H21ClN4O/c1-16-13-20(14-16)26(32)31-23(24-25(27)29-12-11-28-24)19-8-7-18-9-10-21(30-22(18)15-19)17-5-3-2-4-6-17/h2-12,15,20,23H,1,13-14H2,(H,31,32)
    • InChIKey: FINPDKQWUZMKLI-UHFFFAOYSA-N
    • 미소: O=C(C1CC(=C)C1)NC(C1C(Cl)=NC=CN=1)C1C=C2C(C=CC(C3C=CC=CC=3)=N2)=CC=1

계산된 속성

  • 정밀분자량: 440.1403890g/mol
  • 동위원소 질량: 440.1403890g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 32
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 673
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 4.2
  • 토폴로지 분자 극성 표면적: 67.8Ų

N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM332713-100mg
N-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide
867163-52-8 95%+
100mg
$1980 2023-01-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057489-100mg
N-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide
867163-52-8 98%
100mg
¥19305.00 2024-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N17440-100mg
N-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide
867163-52-8 98%
100mg
¥26812.0 2022-04-27
Chemenu
CM332713-100mg
N-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide
867163-52-8 95%+
100mg
$3218 2021-08-18

N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
1.3 Reagents: Citric acid Solvents: Water
2.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
2.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
2.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
3.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  16 h, rt
참조
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

합성회로 2

반응 조건
1.1 Solvents: Tetrahydrofuran ,  Butyl ether ;  -5 °C; < 0 °C; 30 min, 0 °C; 2.5 h, 0 °C → rt
1.2 Reagents: Methanol
2.1 Reagents: Selenium dioxide ;  rt → 160 °C; 20 h, 160 °C
3.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
3.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
3.3 Reagents: Citric acid Solvents: Water
4.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
4.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
4.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
5.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  16 h, rt
참조
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

합성회로 3

반응 조건
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  16 h, rt
참조
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

합성회로 4

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
1.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
2.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  16 h, rt
참조
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

합성회로 5

반응 조건
1.1 Reagents: Selenium dioxide ;  rt → 160 °C; 20 h, 160 °C
2.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
2.3 Reagents: Citric acid Solvents: Water
3.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
3.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
3.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
4.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  16 h, rt
참조
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide Raw materials

N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide Preparation Products

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